molecular formula C9H13NO B1277368 2-(4-Aminophenyl)propan-2-ol CAS No. 23243-04-1

2-(4-Aminophenyl)propan-2-ol

Cat. No. B1277368
CAS RN: 23243-04-1
M. Wt: 151.21 g/mol
InChI Key: IXQSZFHLLQMBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)propan-2-ol is a chemical compound that is part of a broader class of organic molecules which often feature an amino group attached to a phenyl ring and a propan-2-ol moiety. This structure is a common motif in medicinal chemistry and is found in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, substituted 2′-amino-biphenyl-2-ols have been synthesized through a double functionalization process involving nitration and cycloetherification, which could be relevant for the synthesis of 2-(4-Aminophenyl)propan-2-ol derivatives . Additionally, the synthesis of compounds with a similar structure, such as 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, has been reported, indicating the feasibility of synthesizing complex molecules with the 2-amino-propan-2-ol scaffold .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate hydrate has been elucidated, providing insights into the spatial arrangement of the phenol and thiazole rings . This information is valuable for understanding the conformational preferences of similar molecules, such as 2-(4-Aminophenyl)propan-2-ol.

Chemical Reactions Analysis

The chemical reactivity of compounds with the 2-amino-propan-2-ol core has been explored in various studies. The double functionalization of 2′-amino-biphenyl-2-ols, leading to the formation of 4-nitro-dibenzofurans and benzofuro-indoles, demonstrates the potential for diverse chemical transformations . Moreover, the synthesis of beta-adrenergic blocking agents with heterocyclic substitutions on the 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ol framework shows the versatility of this chemical structure in generating pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(4-Aminophenyl)propan-2-ol can be inferred from the reported data. The crystallographic analysis provides information on the density and molecular volume, which are important for understanding the solid-state properties . Additionally, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments offer insights into the flexibility and preferred conformations of these molecules, which can impact their physical properties and interactions with biological targets .

Scientific Research Applications

Photophysical Properties for Biomarkers

Bruno Ivo Pelizaro et al. (2019) studied the amphiphylic triazoanilines synthesized from cardanol and glycerol, including a derivative similar to 2-(4-Aminophenyl)propan-2-ol, for their use in fluorescent biomarkers. These compounds have low acute toxicity and potential for safe use as fluorescent markers in biodiesel quality monitoring, also contributing to environmental health by reusing industrial waste (Pelizaro et al., 2019).

Transformation to 2-Methylindoline

Heidi Bernas et al. (2015) explored the transformation of 1-(2-Aminophenyl)propan-2-ol, a close relative to 2-(4-Aminophenyl)propan-2-ol, into 2-methylindoline. Various catalysts were used, including carbon, titania, and zeolite supported metals. The study shows the potential for chemical transformations in industrial applications (Bernas et al., 2015).

Synthesis and Biological Properties

O. A. Papoyan et al. (2011) synthesized compounds including 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides, similar to 2-(4-Aminophenyl)propan-2-ol. These compounds exhibited anticonvulsive and peripheral n-cholinolytic activities, indicating potential pharmaceutical applications (Papoyan et al., 2011).

Antimicrobial and Antiradical Activity

R. Čižmáriková et al. (2020) reported on compounds including (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, related to 2-(4-Aminophenyl)propan-2-ol. These compounds demonstrated antimicrobial and antioxidant activities, though less effective compared to certain beta blockers (Čižmáriková et al., 2020).

Synthesis of Cyclic Polyamines

K. E. Cassimjee et al. (2012) synthesized circular polyamines from amino alcohols like 3-amino-propan-1-ol, which is structurally related to 2-(4-Aminophenyl)propan-2-ol. This method holds promise for producing a broad range of polyamine products with applications in drug and gene delivery (Cassimjee et al., 2012).

Safety And Hazards

The safety information for “2-(4-Aminophenyl)propan-2-ol” indicates that it may be hazardous. The signal word is “Warning” and the hazard statements include H302-H315-H319-H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-aminophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQSZFHLLQMBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)propan-2-ol

CAS RN

23243-04-1
Record name 2-(4-aminophenyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a −78° C. solution of compound 134 (1 g, 3.95 mmol) in ether (20 mL) was added sec-BuLi (1.4 M in hexanes, 0.62 g, 9.67 mmol). The resulting solution was stirred for 30 min at −78° C., followed by addition of acetone (0.91 g, 15.81 mmol) dropwise at −78° C. The reaction mixture was warmed to room temperature overnight. The reaction mixture was partitioned between water and ether and the layers were separated. The aqueous layer was re-extracted with ether. The ether layers were the combined and concentrated in vacuo to yield crude 135 (0.33 g, 55.9%) which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step Two
Name
Yield
55.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminophenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(4-Aminophenyl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
2-(4-Aminophenyl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
2-(4-Aminophenyl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
2-(4-Aminophenyl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
2-(4-Aminophenyl)propan-2-ol

Citations

For This Compound
5
Citations
ML Gross, DH Blank, WM Welch - The Journal of Organic …, 1993 - ACS Publications
Reaction of (2-,(3-, and (4-bromophenyl)-3, 3-(l, 4-butanediyl) triazenes (derived from the corresponding 2-, 3-, and 4-bromoanilines) with sec-or tert-butyllithiums gave the …
Number of citations: 124 pubs.acs.org
B Xu, ZP Wang, Q Liu, X Yang, X Li, D Huang… - European Journal of …, 2021 - Elsevier
Pyruvate dehydrogenase kinases (PDKs) are promising therapeutic targets that have received increasing attentions in cancer metabolism. In this paper, we report the synthesis and …
Number of citations: 5 www.sciencedirect.com
D Chen, Y Zhang, X Pan, F Wang… - Advanced Synthesis & …, 2018 - Wiley Online Library
A new rosin‐based amphiphile enables the oxidation of tertiary aromatic alcohols in water under mild conditions. The oxidation process is mediated by β‐scission of alkoxy radicals. Our …
Number of citations: 26 onlinelibrary.wiley.com
E Lopez, SC Thorp, RS Mohan - Polyhedron, 2022 - Elsevier
Organic synthesis is dominated by examples of catalysis by transition metal catalysts despite their limited availability, high cost (Pd, Rh, Ru) and toxicity (Pd). In this regard, there is …
Number of citations: 11 www.sciencedirect.com
DL Orsi, SJ Ferrara, S Siegel, A Friberg… - Bioorganic & Medicinal …, 2023 - Elsevier
PPAR gamma (PPARG) is a ligand activated transcription factor that regulates genes involved in inflammation, bone biology, lipid homeostasis, as well as a master regulator of …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.